molecular formula C16H11BrN2O3 B5224445 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

Cat. No. B5224445
M. Wt: 359.17 g/mol
InChI Key: GGZMUTFDOBDAND-JYRVWZFOSA-N
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Description

2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. This compound belongs to the family of acrylonitrile derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is not well understood. However, it has been suggested that this compound may exert its biological activities by interacting with cellular signaling pathways and modulating the expression of various genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been investigated for its potential anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile in lab experiments is its high purity and stability. This compound can be synthesized using a simple and efficient method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile. One of the potential areas of research is its use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields such as medicine and agriculture. Furthermore, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of more potent and selective compounds with enhanced biological activities.

Synthesis Methods

2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile can be synthesized using different methods. One of the most commonly used methods is the Knoevenagel condensation reaction. This reaction involves the condensation of 4-bromoacetophenone and 4-methoxy-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting product is then purified using column chromatography to obtain 2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile.

Scientific Research Applications

2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in various fields. It has been found to exhibit significant biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c1-22-16-7-2-11(9-15(16)19(20)21)8-13(10-18)12-3-5-14(17)6-4-12/h2-9H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZMUTFDOBDAND-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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